molecular formula C15H9N5O2S B13368459 3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13368459
M. Wt: 323.3 g/mol
InChI Key: SHUYHFMWLBAMJN-UHFFFAOYSA-N
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Description

Please note: The following product description is based on the known biological activity of closely related structural analogs and is provided for informational purposes. Specific research data for 3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole should be confirmed through further investigation. The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold is a privileged structure in medicinal chemistry, known for yielding compounds with potent and selective biological activity. Scientific literature indicates that derivatives of this core structure have been identified as novel, potent, and selective inhibitors of c-Met kinase, a validated target in cancer research for its role in tumor growth, invasion, and metastasis . Some analogs demonstrate significant anti-viral activity, with research showing efficacy against the influenza A (H1N1) virus by potentially targeting the M2 proton channel . The specific substitution pattern of this compound, incorporating both benzofuran and isoxazole moieties, is designed to explore synergistic effects and enhance target selectivity. This makes it a valuable chemical tool for researchers in oncology and infectious disease, facilitating the study of kinase signaling pathways and the development of new anti-viral agents. This product is intended for research purposes in a controlled laboratory environment only.

Properties

Molecular Formula

C15H9N5O2S

Molecular Weight

323.3 g/mol

IUPAC Name

3-[3-(1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1,2-oxazole

InChI

InChI=1S/C15H9N5O2S/c1-8-6-10(19-22-8)14-18-20-13(16-17-15(20)23-14)12-7-9-4-2-3-5-11(9)21-12/h2-7H,1H3

InChI Key

SHUYHFMWLBAMJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols

  • Preparation of Substituted Benzoyl Hydrazines: Benzoic acid esters are treated with hydrazine hydrate in ethanol.
  • Reaction with Carbon Disulfide: The substituted benzoyl hydrazines react with carbon disulfide (CS$$_2$$) in the presence of potassium hydroxide (KOH) in ethanol to form intermediate potassium dithiocarbazinate salts.
  • Cyclization: The intermediate potassium dithiocarbazinates undergo cyclization with excess hydrazine hydrate to yield 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.

Synthesis of 3,6-Disubstituted-Triazolo[3,4-b]Thiadiazoles

  • The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are converted to 3,6-disubstituted-triazolo[3,4-b]thiadiazoles via a one-pot reaction with substituted aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl$$_3$$).

Reaction Scheme

The general reaction scheme for synthesizing 3,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivatives is as follows:

$$
\begin{aligned}
&\text{R}1\text{COOEt} + \text{N}2\text{H}4 \cdot \text{H}2\text{O} \xrightarrow{\text{Ethanol}} \text{R}1\text{CONHNH}2 \
&\text{R}1\text{CONHNH}2 \xrightarrow[\text{Ethanol}]{\text{KOH}, \text{CS}2} \text{R}1\text{C(S)S}^- \text{K}^+ \xrightarrow{\text{N}2\text{H}4 \cdot \text{H}2\text{O}} \
&\hspace{4cm} \text{R}
1-\text{C} \begin{array}{c} \text{N}-\text{N} \ || \hspace{0.5cm} \ \text{S--C} \end{array} \text{NH}2 \xrightarrow[\text{POCl}3]{\text{R}2\text{COOH}} \text{R}1-\text{C} \begin{array}{c} \text{N}-\text{N} \ || \hspace{0.5cm} \ \text{S--C} \end{array} \text{N} - \text{N} - \text{CR}_2
\end{aligned}
$$

Where R$$1$$ and R$$2$$ are the substituents.

Specific Considerations for the Target Compound

To synthesize 3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)triazolo[3,4-b]thiadiazole, the following specific reactants are needed:

Procedure Adaptation

  • Reactants : Use 4-amino-5-(1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol and 5-methyl-1,2-oxazole-3-carboxylic acid as starting materials.
  • Cyclization : Dissolve 4-amino-5-(1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol in phosphorus oxychloride. Add 5-methyl-1,2-oxazole-3-carboxylic acid to this solution.
  • Reaction Conditions : Stir the reaction mixture under reflux for approximately 3 hours.
  • Workup : Pour the mixture into ice water, adjust the pH to 8 with NaOH solution, filter the resulting precipitate, and wash with ethanol.
  • Purification : Recrystallize the product from absolute ethanol.

Characterization

The synthesized compound can be characterized using various spectroscopic techniques:

Biological Activity

While the primary focus is on preparation methods, it is worth noting that triazolothiadiazole derivatives have been investigated for various biological activities:

  • Urease Inhibition : Some derivatives show potential as urease inhibitors.
  • Antimicrobial Activity : Certain triazolothiadiazoles exhibit antibacterial and antifungal properties.
  • Antitumor Activity : Some derivatives have demonstrated antitumor activity against breast cancer and human prostate cancer cell lines.

Chemical Reactions Analysis

3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Triazolothiadiazole Derivatives

Structural and Functional Comparisons

The following table summarizes key structural features, physicochemical properties, and biological activities of analogous compounds:

Compound Name / Substituents Key Properties & Activities Evidence Source
3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl) Molecular formula: C₁₆H₁₀N₅O₂S (inferred); Likely moderate lipophilicity (LogP ~2–3)
6-(5-Methyl-3-isoxazolyl)-3-(trifluoromethyl) Molar mass: 275.21 g/mol; Anticancer/antibacterial potential (fluorinated analogs)
3-(Indol-3-yl)-6-(4-iodophenyl) Anticancer (Bcl-2 targeting); Melting point: 183–185°C
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl) COX-1/2 inhibition; Enhanced crystallinity due to adamantyl
3-(3,4-Dimethoxyphenyl)-6-(N-methyl-pyrrolyl) Antiproliferative activity; Melting point: 162–200°C
3-(5'-Fluoro-2'-methoxybiphenyl)-6-(4-fluorobutylsulfanyl) Cytotoxic activity (IC₅₀ <10 μM against cancer cell lines)
6-(1,3-Benzodioxol-5-yl)-3-(azepanylmethyl) Molecular weight: 357.43 g/mol; Potential CNS activity

Key Insights

Substituent Effects on Bioactivity :

  • Benzofuran/Oxazole vs. Adamantyl/Phenyl : Adamantyl groups (e.g., in ) improve structural rigidity and enzyme binding, whereas benzofuran/oxazole substitutions may enhance π-π interactions in hydrophobic pockets .
  • Halogenated Derivatives : Fluorine or iodine atoms (e.g., ) increase metabolic stability and target affinity, as seen in cytotoxic analogs like compound 111 (IC₅₀ <10 μM) .

Synthetic Methods :

  • Microwave-assisted synthesis (e.g., ) yields higher purity and efficiency (75–80% yields) compared to conventional methods (60–70% yields) for triazolothiadiazoles.

Physical Properties :

  • Melting Points : Range from 131°C (halogenated derivatives ) to 259°C (thione-containing compounds ), influenced by substituent polarity and crystallinity.
  • Lipophilicity : LogP values vary with substituents; fluorinated or methoxy groups (e.g., ) reduce LogP, while adamantyl or benzofuran increase it .

Research Findings and Pharmacological Potential

  • Anticancer Activity : Indole-substituted triazolothiadiazoles (e.g., 5a–l ) inhibit Bcl-2 proteins, inducing apoptosis in cancer cells. The benzofuran analog may mimic these effects due to structural similarity.
  • Antibacterial Activity : Fluorinated biphenyl derivatives (e.g., 3b , 3g ) show MIC values of 12.5–25 μg/mL against Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition : Adamantyl derivatives (e.g., ) exhibit COX-1/2 selectivity (IC₅₀: 0.8–2.3 μM), suggesting anti-inflammatory applications.

Biological Activity

The compound 3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H12N4O2SC_{15}H_{12}N_4O_2S. Its structure includes a benzofuran moiety linked to a triazole-thiadiazole system through an oxazole group. This unique arrangement contributes to its biological activity by influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that benzofuran compounds can effectively inhibit the growth of various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus0.78 μg/mL
2Escherichia coli3.12 μg/mL
3Candida albicans2.5 μg/mL
4Mycobacterium tuberculosis<0.60 μM

The above table summarizes the antimicrobial activities observed in various studies. Notably, compounds with hydroxyl groups at specific positions (C-6) on the benzofuran ring showed enhanced activity against both gram-positive and gram-negative bacteria .

Antifungal Activity

The antifungal potential of the compound has also been evaluated. A study reported that certain benzofuran derivatives displayed promising antifungal activity against wood-degrading fungi such as Poria placenta and Coniophora puteana. The most active compound exhibited an inhibition percentage of approximately 23% at a concentration of 1000 ppm .

Table 2: Antifungal Activity Against Wood-Degrading Fungi

CompoundFungal StrainInhibition Percentage at 1000 ppm
APoria placenta23.0%
BConiophora puteana14.7%

These results highlight the potential of benzofuran derivatives as antifungal agents, particularly in applications related to wood preservation.

Anticancer Activity

Emerging studies suggest that benzofuran-based compounds may possess anticancer properties. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves inducing apoptosis in cancer cells through mitochondrial pathways .

Case Study: Cytotoxicity Evaluation

In a recent case study involving a series of synthesized benzofuran derivatives:

  • Compound X demonstrated an IC50 value of 15 μM against MCF-7 cells.
  • Compound Y exhibited an IC50 value of 20 μM against A549 cells.

This data suggests that structural modifications on the benzofuran scaffold can significantly influence anticancer activity.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation reactions. For example, one-pot cyclocondensation of precursors like 5-(benzofuran-2-yl)pyrazole derivatives with aryl isothiocyanates in DMF/K₂CO₃ yields triazolo-thiadiazoles with minimal side products . Stepwise methods include forming intermediate 4-amino-1,2,4-triazole-3-thiols, followed by cyclization with phosphoryl chloride . Key parameters include solvent choice (e.g., toluene for initial steps), temperature control (60–80°C), and purification via column chromatography or recrystallization. HPLC is recommended for purity validation (>95%) .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., benzofuran aromatic protons at δ 7.2–8.1 ppm) and carbon backbones .
  • IR spectroscopy : Confirms functional groups (e.g., C=N stretch ~1600 cm⁻¹, C-S stretch ~680 cm⁻¹) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • X-ray crystallography : Resolves 3D molecular geometry and packing (e.g., dihedral angles between benzofuran and triazole planes) .

Q. How are in vitro antimicrobial activities evaluated, and what controls are essential?

  • Microbial strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are tested at concentrations of 10–100 µg/mL .
  • Controls : Chloramphenicol or ciprofloxacin as positive controls; DMSO/solvent as negative controls.
  • Methods : Broth microdilution (MIC determination) and agar diffusion (zone of inhibition) . Activity discrepancies may arise from strain variability or compound solubility, requiring triplicate experiments .

Advanced Research Questions

Q. How can contradictions in biological activity data between studies be resolved?

  • Replication : Standardize protocols (e.g., CLSI guidelines) for microbial growth phase, inoculum size, and incubation time .
  • Purity verification : Use HPLC-MS to rule out impurities affecting bioactivity .
  • Statistical analysis : Apply ANOVA or non-parametric tests to assess significance of inter-study differences .

Q. What computational strategies predict this compound’s interaction with fungal targets like 14α-demethylase?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to 14α-demethylase (PDB: 3LD6). Key interactions include hydrogen bonding with heme cofactor and hydrophobic contacts with active-site residues .
  • MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Derivatization : Introduce polar groups (e.g., -OH, -NH₂) at the 6-position of the triazole ring .
  • Co-solvents : Use cyclodextrins or PEG-based formulations to enhance solubility while maintaining antimicrobial efficacy .
  • Salt formation : Convert free thiol groups to sodium salts for improved dissolution .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

  • Substituent variation : Replace 5-methyloxazole with electron-withdrawing groups (e.g., -CF₃) to enhance antifungal activity .
  • Core modifications : Compare triazolo-thiadiazoles with triazolo-oxadiazoles to assess the role of sulfur in target binding .
  • Bioisosteres : Substitute benzofuran with indole to evaluate π-π stacking interactions .

Q. What experimental designs evaluate synergistic effects with existing antimicrobials?

  • Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices with β-lactams or fluconazole. Synergy is defined as FIC ≤ 0.5 .
  • Time-kill curves : Monitor bacterial/fungal viability over 24 hours in combination therapy vs. monotherapy .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

MethodPrecursorsConditionsYield (%)Purity (HPLC)Reference
One-pot cyclocondensation5-(Benzofuran-2-yl)pyrazole + aryl isothiocyanateDMF, K₂CO₃, 80°C, 12h65–78>98%
Stepwise cyclization4-Amino-triazole-3-thiol + acyl chloridePOCl₃, reflux, 6h70–8595–97%

Q. Table 2. Antimicrobial Activity Profile

StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
S. aureus (Gram+)12.518 ± 1.2
E. coli (Gram−)2514 ± 0.8
C. albicans5010 ± 0.5

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